molecular formula C8H9ClS B13270860 1-(3-Chlorophenyl)ethane-1-thiol

1-(3-Chlorophenyl)ethane-1-thiol

Cat. No.: B13270860
M. Wt: 172.68 g/mol
InChI Key: NYDDKRIGDDNNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)ethane-1-thiol typically involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis step. The overall reaction can be summarized as follows: [ \text{3-Chlorobenzyl chloride} + \text{Thiourea} \rightarrow \text{Intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)ethane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of 1-(3-Chlorophenyl)ethane.

    Substitution: Formation of various substituted phenyl ethanes depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The pathways involved may include redox reactions and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)ethane-1-thiol
  • 1-(2-Chlorophenyl)ethane-1-thiol
  • 1-(3-Bromophenyl)ethane-1-thiol

Uniqueness

1-(3-Chlorophenyl)ethane-1-thiol is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

1-(3-chlorophenyl)ethanethiol

InChI

InChI=1S/C8H9ClS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3

InChI Key

NYDDKRIGDDNNDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.